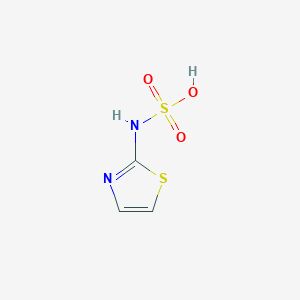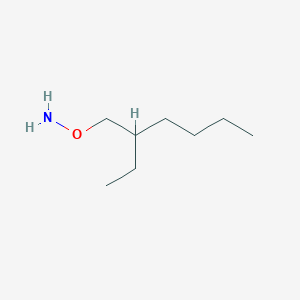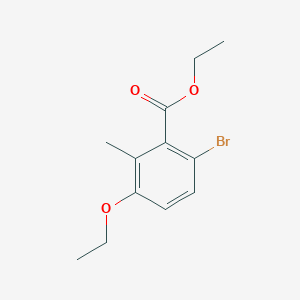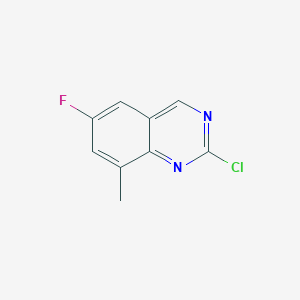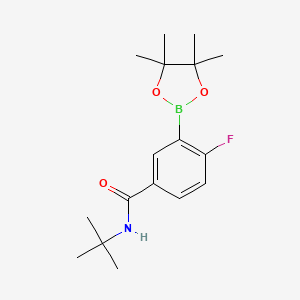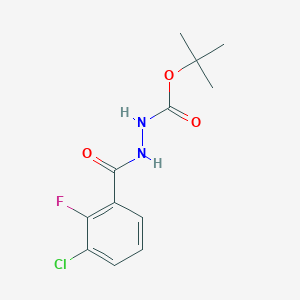
tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate: is an organic compound with the molecular formula C12H14ClFN2O3 It is a derivative of hydrazinecarboxylate, featuring a tert-butyl group, a chlorofluorobenzoyl moiety, and a hydrazinecarboxylate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 3-chloro-2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydrazinecarboxylate moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, can be used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products will vary depending on the nucleophile used.
Oxidation and Reduction Reactions: Oxidation may yield hydrazones or azines, while reduction can produce hydrazides.
Hydrolysis: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of hydrazine derivatives on biological systems. It may serve as a probe to investigate enzyme activities or as a precursor for bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it a versatile building block for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate
- tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
- tert-Butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate is unique due to the specific positioning of the chlorine and fluorine atoms on the benzoyl ring
Eigenschaften
Molekularformel |
C12H14ClFN2O3 |
|---|---|
Molekulargewicht |
288.70 g/mol |
IUPAC-Name |
tert-butyl N-[(3-chloro-2-fluorobenzoyl)amino]carbamate |
InChI |
InChI=1S/C12H14ClFN2O3/c1-12(2,3)19-11(18)16-15-10(17)7-5-4-6-8(13)9(7)14/h4-6H,1-3H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
HOOLNXJWYKETFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=C(C(=CC=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



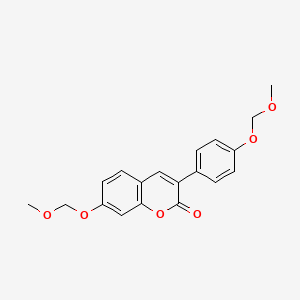
![1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate](/img/structure/B13987548.png)
![n-[(2,4-Dinitrophenyl)sulfanyl]aniline](/img/structure/B13987553.png)
![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)
